molecular formula C9H17Cl2N B14396858 5,5-Dichloro-N,N-diethylpent-4-en-1-amine CAS No. 88470-14-8

5,5-Dichloro-N,N-diethylpent-4-en-1-amine

Katalognummer: B14396858
CAS-Nummer: 88470-14-8
Molekulargewicht: 210.14 g/mol
InChI-Schlüssel: PEQHLLUELHZZSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dichloro-N,N-diethylpent-4-en-1-amine is an organic compound characterized by the presence of chlorine atoms and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-N,N-diethylpent-4-en-1-amine typically involves the chlorination of N,N-diethylpent-4-en-1-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5,5-positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dichloro-N,N-diethylpent-4-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5-Dichloro-N,N-diethylpent-4-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5,5-Dichloro-N,N-diethylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dichloro-N,N-diethylpent-4-en-1-amine: Unique due to its specific substitution pattern and chemical properties.

    N,N-Diethylpent-4-en-1-amine: Lacks the chlorine atoms, resulting in different reactivity and applications.

    5-Chloro-N,N-diethylpent-4-en-1-amine: Contains only one chlorine atom, leading to different chemical behavior.

Uniqueness

This compound is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influences its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

88470-14-8

Molekularformel

C9H17Cl2N

Molekulargewicht

210.14 g/mol

IUPAC-Name

5,5-dichloro-N,N-diethylpent-4-en-1-amine

InChI

InChI=1S/C9H17Cl2N/c1-3-12(4-2)8-6-5-7-9(10)11/h7H,3-6,8H2,1-2H3

InChI-Schlüssel

PEQHLLUELHZZSL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.